1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC8493526
Molecular Formula: C19H18N2O3S3
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3S3 |
|---|---|
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | 1-[2-oxo-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C19H18N2O3S3/c1-10-4-5-12-11(8-10)16-17(26-27-18(16)25)19(2,3)21(12)15(24)9-20-13(22)6-7-14(20)23/h4-5,8H,6-7,9H2,1-3H3 |
| Standard InChI Key | HSVXMGUWAIXCGT-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)CCC4=O |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)CCC4=O |
Introduction
1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione is a complex organic compound featuring a unique combination of heterocyclic structures, including a dithioloquinoline moiety and a pyrrolidine framework. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in understanding biological interactions and developing therapeutic agents.
Structural Characteristics
The compound's molecular structure is characterized by a molecular weight of approximately 418.6 g/mol and includes a thioxo group, which is a sulfur-containing functional group known for its reactivity and biological activity. The presence of both dithiolo and pyrrolidine rings contributes to its complex chemical properties and potential biological activities.
| Compound Features | Description |
|---|---|
| Molecular Weight | Approximately 418.6 g/mol |
| Key Functional Groups | Thioxo, Dithioloquinoline, Pyrrolidine |
| Potential Applications | Medicinal Chemistry, Biological Interactions |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These methods may include condensation reactions, cyclization, and the use of specific catalysts to enhance yields. The choice of solvents and reaction conditions is crucial for optimizing the synthesis process.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may interact effectively with specific enzymes or receptors involved in disease pathways. Understanding these interactions is essential for elucidating its mechanism of action and guiding further development. Similar compounds have shown promising biological activities, including chemoprotective and antitumor effects, as observed in derivatives of 1,2-dithiolo[3,4-c]quinoline-1-thione .
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[2-Oxo-(4,4,6-trimethylthioxo)-ethyl]-isoindole | C23H18N2O3S3 | Similar isoindole structure |
| Ethyl oxo(4,4,8-trimethylthioxo)-acetate | C15H18N2O3S3 | Contains thioxo and acetyl groups |
| 4-Methoxy-pyrazolo[3,4-d]pyrimidine | C10H10N4O | Different core structure but potential similar activity |
Research Findings and Future Directions
Further research is needed to fully understand the biological activities and potential therapeutic applications of this compound. Studies focusing on its interaction with biological targets and its pharmacokinetic properties will be crucial for advancing its development.
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